(1R,2R,4aR,8aS)-1-[(E)-5-hydroxy-3-methylpent-3-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol
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Overview
Description
(1R,2R,4aR,8aS)-1-[(E)-5-hydroxy-3-methylpent-3-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol is a complex organic compound with a unique structure. This compound is characterized by its decahydro naphthalene core, which is substituted with a hydroxy-pentenyl group and multiple methyl groups. The stereochemistry of the compound is specified by the (1R,4aβ) and (E) designations, indicating the spatial arrangement of the atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,4aR,8aS)-1-[(E)-5-hydroxy-3-methylpent-3-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the Decahydro Naphthalene Core: This can be achieved through a Diels-Alder reaction between a diene and a dienophile, followed by hydrogenation to saturate the ring system.
Introduction of the Hydroxy-Pentenyl Group: This step involves the addition of the hydroxy-pentenyl group to the naphthalene core. This can be done through a Grignard reaction or a similar organometallic reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Diels-Alder reaction and hydrogenation steps, as well as the use of automated systems for the addition of the hydroxy-pentenyl group and methylation.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,4aR,8aS)-1-[(E)-5-hydroxy-3-methylpent-3-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using reagents such as PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can be reduced to remove the hydroxy group or to reduce any double bonds present.
Substitution: The hydroxy group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or KMnO₄.
Reduction: LiAlH₄ or NaBH₄.
Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃).
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alkanes or alcohols.
Substitution: Alkyl halides.
Scientific Research Applications
(1R,2R,4aR,8aS)-1-[(E)-5-hydroxy-3-methylpent-3-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,2R,4aR,8aS)-1-[(E)-5-hydroxy-3-methylpent-3-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the hydrophobic naphthalene core can interact with lipid membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Decahydro-2-naphthol: Similar core structure but lacks the hydroxy-pentenyl group.
Tetramethylnaphthalene: Similar methylation pattern but lacks the hydroxy-pentenyl group.
Hydroxymethyl naphthalene: Similar hydroxy group but different overall structure.
Uniqueness
(1R,2R,4aR,8aS)-1-[(E)-5-hydroxy-3-methylpent-3-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Properties
CAS No. |
11056-03-4 |
---|---|
Molecular Formula |
C20H36O2 |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
(1R,2R,4aR,8aS)-1-[(E)-5-hydroxy-3-methylpent-3-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol |
InChI |
InChI=1S/C20H36O2/c1-15(10-14-21)7-8-17-19(4)12-6-11-18(2,3)16(19)9-13-20(17,5)22/h10,16-17,21-22H,6-9,11-14H2,1-5H3/b15-10+/t16-,17-,19+,20-/m1/s1 |
InChI Key |
LEOHDQKUMQKLMP-HHQLMWAKSA-N |
Isomeric SMILES |
C/C(=C\CO)/CC[C@@H]1[C@]2(CCCC([C@H]2CC[C@@]1(C)O)(C)C)C |
SMILES |
CC(=CCO)CCC1C2(CCCC(C2CCC1(C)O)(C)C)C |
Canonical SMILES |
CC(=CCO)CCC1C2(CCCC(C2CCC1(C)O)(C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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